N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a fluorobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide are Mycobacterium tuberculosis cell lines . These cell lines are responsible for causing tuberculosis, a serious infectious disease that primarily affects the lungs but can also affect other parts of the body.
Mode of Action
this compound interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction inhibits the growth of Mycobacterium tuberculosis cell lines .
Biochemical Pathways
It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interfere with the electron transport chain or other processes involving electron transfer.
Pharmacokinetics
The compound’s antitubercular activity suggests that it is able to reach its target in the mycobacterium tuberculosis cell lines
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis cell lines . This makes the compound a potential candidate for the development of novel antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with a chlorinating agent.
Attachment of the fluorobenzamide moiety: The fluorobenzamide group is introduced through a coupling reaction between the oxadiazole ring and a fluorobenzamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), can be employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antitubercular properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
These compounds share structural similarities but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDECCXYMPRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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